1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Description
1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of benzo[e]indole, characterized by the presence of three methyl groups and two sulfonic acid groups attached to the indole ring. This compound is often used in the synthesis of dyes, fluorescent probes, and other organic materials due to its stability and reactivity.
Properties
IUPAC Name |
1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEUQIFLYGCFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573839 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176978-81-7 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Substituted Hydrazines
A widely employed method involves the reaction of substituted hydrazines with 3-methylbutanone in acetic acid at 100°C for 24 hours. This step forms the indolenine intermediate, which undergoes subsequent alkylation:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reactants | Substituted hydrazine, 3-methylbutanone |
| Solvent | Acetic acid |
| Temperature | 100°C |
| Duration | 24 hours |
| Work-up | Neutralization (NaHCO₃), extraction (CH₂Cl₂) |
The alkylation step employs alkyl halides in acetonitrile at 100°C for 12–18 hours, yielding quaternary ammonium salts that precipitate upon diethyl ether addition.
Alternative Pathways
While less common, Friedel-Crafts alkylation and metal-catalyzed cyclization have been explored for indole core synthesis, though these methods face challenges in regioselectivity and functional group tolerance.
Regioselective Sulfonation at C6 and C8
Introducing sulfonic acid groups at the 6- and 8-positions requires precise control to avoid over-sulfonation or incorrect positional isomerism.
Sulfur Trioxide Complexation
Sulfur trioxide (SO₃) complexes (e.g., SO₃·DMSO) enable mild sulfonation under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution:
Typical Protocol
Chlorosulfonic Acid Method
Chlorosulfonic acid (ClSO₃H) offers higher reactivity but necessitates stringent temperature control:
Reaction Parameters
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:2.5 (indole:ClSO₃H) |
| Solvent | Sulfolane or 1,2-dichloroethane |
| Temperature | −10°C to 0°C |
| Duration | 2–3 hours |
| Quenching | Ice-water mixture |
This method achieves ~75% regioselectivity for the 6,8-disubstituted product but generates HCl as a byproduct, requiring robust gas scrubbing systems.
Purification and Isolation
Crude sulfonation mixtures contain positional isomers (e.g., 5,7- or 6,7-disulfonated byproducts), necessitating advanced purification:
Crystallization Techniques
Ion-Exchange Chromatography
Strong anion-exchange resins (e.g., Dowex 1×2−400) selectively bind disulfonic acids, separating them from monosulfonated impurities.
Industrial-Scale Production
Large-scale synthesis (100+ kg batches) employs continuous-flow reactors to enhance safety and yield:
Process Overview
-
Core Synthesis : Tubular reactors with inline pH monitoring for indole alkylation.
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Sulfonation : Microreactors with precise temperature control (−5°C ± 1°C) for SO₃ reactions.
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Neutralization : Continuous centrifugal extractors for acid quenching.
Economic Considerations
| Factor | Detail |
|---|---|
| Raw Material Cost | $220–$300/kg (indole core) |
| Sulfonation Efficiency | 82–85% (SO₃ method) |
| Annual Capacity | 10–50 metric tons (mid-size plant) |
Analytical Characterization
Final product quality is verified through:
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¹H/¹³C NMR : Confirms substitution pattern via aromatic proton shifts (δ 8.2–8.5 ppm for C6/C8-H).
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HPLC-MS : Detects residual isomers (<2% acceptance threshold).
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Titrimetry : Quantifies sulfonic acid content (theoretical: 8.68 meq/g).
Challenges and Optimization Strategies
Regioselectivity Control
Biological Activity
1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid (CAS No. 176978-81-7) is a synthetic compound notable for its unique structural features, including three methyl groups and two sulfonic acid groups on the indole ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in research and industry.
- Molecular Formula : C15H15NO6S2
- Molecular Weight : 369.41 g/mol
- IUPAC Name : 1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may influence various biological pathways through its interactions with cellular components. The presence of sulfonic acid groups enhances its solubility and reactivity, potentially allowing it to act as a modulator in biochemical assays.
Inhibition of Type III Secretion System
A study investigated the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria such as Escherichia coli. The findings suggested that this compound could reduce the secretion of virulence factors by approximately 50% at concentrations around 50 μM. This inhibition was attributed to downregulation of key regulatory proteins involved in T3SS activation .
Cytotoxicity Assessment
Further research assessed the cytotoxic effects of the compound on various cell lines. The results demonstrated that at lower concentrations (below 25 μM), the compound exhibited minimal cytotoxicity while effectively inhibiting pathogenic mechanisms. However, higher concentrations led to significant cell death, indicating a dose-dependent response .
Data Table: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves reactions with sulfonating agents under controlled conditions to ensure the desired functionalization of the indole framework. Its applications extend beyond biological research; it is also used in the development of dyes and fluorescent probes due to its stable chemical structure.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of 1,1,2-trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is in the development of fluorescent probes. These probes are crucial for imaging techniques in biological research.
- Tumor Imaging : The compound is utilized to create fluorescent probes that enable in vivo imaging of tumors. These probes allow researchers to visualize tumor growth and response to treatments in real-time .
- Hypoxia-Sensitive Probes : It is also used to synthesize hypoxia-sensitive fluorescent probes that can detect low oxygen levels in tissues, which is essential for studying ischemic conditions and cancer biology .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis processes. It can be employed in the synthesis of various organic materials and dyes due to its sulfonic acid groups, which enhance solubility and reactivity.
Pharmaceutical Applications
This compound is explored for potential applications in pharmaceuticals. Its ability to modify biological activity makes it a candidate for drug development.
Case Study 1: Development of Fluorescent Probes
A research team developed a series of fluorescent probes based on this compound for tumor imaging. The study demonstrated that these probes could effectively target cancer cells and provide high-resolution images during live animal studies. The results indicated a significant improvement in imaging accuracy compared to traditional methods.
Case Study 2: Hypoxia Detection
Another study focused on the application of this compound in creating hypoxia-sensitive probes. Researchers found that these probes could successfully detect hypoxic regions in tumors, providing insights into tumor microenvironments and aiding in the development of targeted therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sulfonation of the indole precursor using chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature) to avoid over-sulfonation. For example, analogous procedures for sulfonyl chloride derivatives involve slow addition of chlorosulfonic acid to precursors, followed by ice-water quenching to isolate intermediates . Key variables include stoichiometry, reaction time, and temperature gradients. Purification often employs column chromatography or recrystallization, with yield optimization requiring iterative adjustments to solvent ratios and drying protocols.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw) to confirm substituent positions.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and detect sulfonic acid degradation products.
- Elemental Analysis : Validate sulfur content to confirm disulfonic acid functionality.
- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% recommended for research-grade material) .
Q. What solvent systems are optimal for dissolving this compound in aqueous and organic media?
- Methodological Answer: The compound’s solubility is influenced by its sulfonic acid groups. Test polar aprotic solvents (e.g., DMF, DMSO) for organic-phase studies and aqueous buffers (pH 2–7) for biological assays. Pre-saturation experiments with incremental solvent additions can identify solubility limits. Note: Aggregation in high-ionic-strength solutions may require sonication or co-solvents like methanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer: Discrepancies often arise from proton exchange dynamics or tautomerism in sulfonic acid groups. Strategies include:
- Variable-Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate structural hypotheses.
- Isotopic Labeling : Use deuterated solvents or S-labeled analogs to isolate spectral contributions from specific functional groups .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer: Degradation pathways include hydrolysis of sulfonic acid groups or oxidation of the indole core. Mitigation involves:
- Storage Conditions : Use amber vials under inert gas (N or Ar) at –20°C to prevent photolysis and oxidation.
- Stabilizers : Add antioxidants like BHT (0.1% w/v) or chelating agents (EDTA) to aqueous solutions.
- Periodic QC Checks : Monitor purity via HPLC every 3–6 months .
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer: Perform in silico studies using:
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to identify binding motifs.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to assess affinity for biological targets (e.g., kinases or GPCRs).
- Reactivity Descriptors : Calculate Fukui indices or HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
Q. What experimental designs address conflicting reports on the compound’s stability under acidic vs. alkaline conditions?
- Methodological Answer: Design a pH-dependent stability study:
- Experimental Setup : Prepare solutions at pH 1–12 (using HCl/NaOH buffers) and incubate at 25°C and 40°C.
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 280–320 nm) to track absorbance changes over 72 hours.
- Degradation Products : Isolate via SPE (Solid-Phase Extraction) and characterize by LC-MS to identify decomposition pathways .
Methodological Resources
- Synthetic Protocols : Refer to sulfonation techniques in peer-reviewed journals (e.g., J. Org. Chem.) for scalable methodologies .
- Safety and Handling : Follow TCI America’s guidelines for sulfonic acid derivatives, including PPE requirements and waste disposal .
- Data Interpretation : Leverage databases like Reaxys or SciFinder for comparative spectral analysis and reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
